molecular formula C5H11NNaO5P B029510 Sodium;3-[acetyl(hydroxy)amino]propyl-hydroxyphosphinate CAS No. 73226-73-0

Sodium;3-[acetyl(hydroxy)amino]propyl-hydroxyphosphinate

Cat. No. B029510
CAS RN: 73226-73-0
M. Wt: 219.11 g/mol
InChI Key: LCFXFDGYDKNWMD-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Patent
US06680308B1

Procedure details

A suspension of 3.8 g (0.02 mol) 3-(N-hydroxyamino)-propylphosphonic acid is introduced into 20 ml water and 4.51 g (0.044 mol) acetic anhydride are added drop by drop at room temperature. After the solution has been stirred for 1.5 hours at room temperature a pH of 2.5 is adjusted with 0.2 n NaOH, the solution is concentrated in the entire diaphragm pump vacuum, taken up twice in 40 ml water in each case, which are again removed by concentration and the oil is washed twice with 30 ml ether in each case, taken up in 50 ml water and a pH of 6.5 is adjusted with 1.6 g NaHCO3. After removal of volatile constituents under vacuum, 20 ml n-butanol are added to remove the residual water and are also removed under reduced pressure. The oil is boiled up twice with isopropanol, the isopropanol phase is discarded and the remaining glassy resin is pulverised with a spatula to a yellow solid (5.65 g). In order to recrystallise it, it is taken up in only a little methanol, filtered from the undissolved component and acetone is added dropwise to the filtrate. A first filtering results in 1 g product with a melting point of 175° C. Recrystallisation as described above is carried out again for further purification. (DE-A-27 33 658)
Quantity
3.8 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4.51 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][NH:2][CH2:3][CH2:4][CH2:5][P:6](=[O:9])([OH:8])[OH:7].[C:10](OC(=O)C)(=[O:12])[CH3:11].[OH-].[Na+:18]>O>[Na+:18].[C:10]([N:2]([OH:1])[CH2:3][CH2:4][CH2:5][P:6](=[O:8])([OH:7])[O-:9])(=[O:12])[CH3:11] |f:2.3,5.6|

Inputs

Step One
Name
Quantity
3.8 g
Type
reactant
Smiles
ONCCCP(O)(O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
4.51 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After the solution has been stirred for 1.5 hours at room temperature a pH of 2.5
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added drop by drop at room temperature
CONCENTRATION
Type
CONCENTRATION
Details
the solution is concentrated in the entire diaphragm pump vacuum
CUSTOM
Type
CUSTOM
Details
are again removed by concentration
WASH
Type
WASH
Details
the oil is washed twice with 30 ml ether in each case
CUSTOM
Type
CUSTOM
Details
After removal of volatile constituents under vacuum, 20 ml n-butanol
ADDITION
Type
ADDITION
Details
are added
CUSTOM
Type
CUSTOM
Details
to remove the residual water
CUSTOM
Type
CUSTOM
Details
are also removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
In order to recrystallise it, it
FILTRATION
Type
FILTRATION
Details
filtered from the undissolved component and acetone
ADDITION
Type
ADDITION
Details
is added dropwise to the filtrate
FILTRATION
Type
FILTRATION
Details
A first filtering

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
[Na+].C(C)(=O)N(CCCP([O-])(O)=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.